molecular formula C19H14F3N5O2 B2802393 3-(4-methoxyphenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole CAS No. 932527-77-0

3-(4-methoxyphenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole

Cat. No.: B2802393
CAS No.: 932527-77-0
M. Wt: 401.349
InChI Key: LJWIRJAYJUUEAF-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H14F3N5O2 and its molecular weight is 401.349. The purity is usually 95%.
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Biological Activity

The compound 3-(4-methoxyphenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anticonvulsant activities.

Chemical Structure and Properties

The molecular formula of the compound is C19H17F3N4O2C_{19}H_{17}F_{3}N_{4}O_{2}, with a molecular weight of approximately 388.36 g/mol. The presence of functional groups such as the methoxy group and trifluoromethyl group contributes to its biological activities.

Antimicrobial Activity

Research has shown that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies on related triazole derivatives have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The incorporation of a trifluoromethyl group has been linked to enhanced potency against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .

CompoundMIC (μg/mL)Bacterial Strain
Triazole Derivative12.5 - 25MRSA
Triazole Derivative25 - 50E. coli

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For example, triazole derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. The structure-activity relationship (SAR) analysis indicates that the presence of the methoxyphenyl group significantly enhances cytotoxicity against various cancer cell lines.

In a comparative study, the compound exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin against several cancer cell lines:

Cell LineIC50 (μM)Reference Drug IC50 (μM)
A-431 (Skin Cancer)1.982.50
U251 (Glioblastoma)1.612.00

These findings suggest that the compound may act through mechanisms involving apoptosis and inhibition of cell cycle progression.

Anticonvulsant Activity

The anticonvulsant properties of triazole derivatives have been extensively studied. In particular, compounds similar to the one have demonstrated significant protection against seizures induced by pentylenetetrazol (PTZ). The most active analogs showed protective effects within 0.5 to 4 hours post-administration .

Case Studies

A notable study investigated a series of triazole derivatives for their anticonvulsant activity using animal models. The results indicated that modifications in the substituents on the triazole ring could lead to varying degrees of efficacy:

  • Compound A : Exhibited significant protection against PTZ-induced seizures.
  • Compound B : Showed moderate activity but was less effective than Compound A.

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-[5-methyl-1-[3-(trifluoromethyl)phenyl]triazol-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N5O2/c1-11-16(18-23-17(25-29-18)12-6-8-15(28-2)9-7-12)24-26-27(11)14-5-3-4-13(10-14)19(20,21)22/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWIRJAYJUUEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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